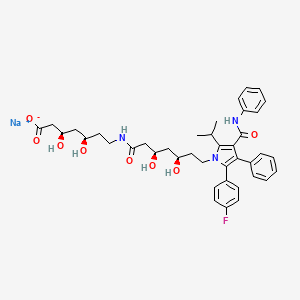
Atorvastatin IMpurity F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin Impurity F is a chemical compound that is often encountered as a byproduct or degradation product during the synthesis and storage of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is one of several impurities that can be formed during the manufacturing process of atorvastatin, and its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin Impurity F typically involves the same chemical pathways used in the production of atorvastatin. During the multi-step synthesis of atorvastatin, various side reactions can occur, leading to the formation of impurities, including Impurity F. The specific synthetic routes and reaction conditions that lead to the formation of Impurity F can vary, but they often involve the use of organic solvents, catalysts, and reagents such as acids and bases .
Industrial Production Methods
In industrial settings, the production of atorvastatin and its impurities, including Impurity F, is carried out using large-scale chemical reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The industrial production process is designed to minimize the formation of impurities and ensure that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Atorvastatin Impurity F can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives of Impurity F.
Reduction: Reducing agents can convert Impurity F into reduced forms.
Substitution: Substitution reactions can occur when Impurity F reacts with other chemical species, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acids and bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Atorvastatin Impurity F has several scientific research applications, including:
Pharmaceutical Analysis: Used as a reference standard in the quality control and analysis of atorvastatin formulations to ensure the purity and safety of the final product.
Chemical Research: Studied to understand the chemical stability and degradation pathways of atorvastatin, which can help improve the manufacturing process and storage conditions.
Biological Studies: Investigated for its potential biological effects and interactions with biological systems, which can provide insights into the safety and efficacy of atorvastatin.
Mécanisme D'action
The mechanism of action of Atorvastatin Impurity F is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall stability and efficacy of the drug. The molecular targets and pathways involved in the formation and degradation of Impurity F are related to the chemical reactions and conditions used during the synthesis and storage of atorvastatin .
Comparaison Avec Des Composés Similaires
Atorvastatin Impurity F can be compared with other impurities found in atorvastatin formulations, such as:
- Atorvastatin Impurity A
- Atorvastatin Impurity B
- Atorvastatin Impurity C
- Atorvastatin Impurity D
- Atorvastatin Impurity G
- Atorvastatin Impurity H
Each of these impurities has unique chemical structures and properties, and their formation can be influenced by different synthetic routes and reaction conditions. This compound is unique in its specific chemical structure and the conditions under which it is formed .
Propriétés
Formule moléculaire |
C40H47FN3NaO8 |
|---|---|
Poids moléculaire |
739.8 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1 |
Clé InChI |
OHFKZDUXUWJNCG-ZNOPIPGTSA-M |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















